Z-Phe-OBzl

Descripción general

Descripción

Z-L-phenylalanine benzyl ester, commonly referred to as Z-Phe-OBzl, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-L-phenylalanine benzyl ester can be synthesized from N-Cbz-L-phenylalanine and benzyl alcohol. The reaction typically involves the use of coupling reagents to form the ester bond between the carboxyl group of N-Cbz-L-phenylalanine and the hydroxyl group of benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of Z-L-phenylalanine benzyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Z-Phe-OBzl undergoes ester bond cleavage under acidic or basic conditions to yield Z-L-phenylalanine (Z-Phe-OH) and benzyl alcohol (BzOH) .

Key Conditions and Reagents

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux (2–4 h) | Z-Phe-OH + BzOH | 85–92 | |

| Basic Hydrolysis | 0.5M NaOH, RT (1 h) | Z-Phe-OH + BzOH | 78–88 |

Mechanistic Insights :

- Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

- Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Hydrogenation Reactions

Catalytic hydrogenation removes the benzyl (Bzl) protecting group.

Reaction Parameters

| Catalyst | Solvent | Pressure (bar) | Time (h) | Products | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Pd/C (5%) | DMF | 2 | 2–3 | Z-Phe-OH + toluene | 90–95 |

Applications :

- Critical in peptide synthesis (e.g., desmopressin production) .

- No racemization observed under optimized conditions .

Oxidation Reactions

The phenylalanine side chain undergoes selective oxidation.

Oxidation Pathways

Challenges :

Substitution Reactions

The benzyl ester group participates in nucleophilic substitution.

Examples

| Nucleophile | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Amines (e.g., H-Pro-OMe) | DCC/HOBt, DMF, RT | Z-Phe-Pro-OMe | 75–82 | |

| Thiols (e.g., PhSH) | DIPEA, DCM, 0°C | Z-Phe-SPh | 65–70 |

Racemization Risk :

Enzymatic Reactions

This compound serves as a substrate in enzyme-catalyzed peptide synthesis.

Case Study: Chymotrypsin-Catalyzed Coupling

| Enzyme | Solvent System | Reaction | Yield (%) | Source |

|---|---|---|---|---|

| α-Chymotrypsin | Acetonitrile/water (96:4) | This compound + Leu-NH₂ → Z-Phe-Leu-NH₂ | 91 |

Optimization :

- Water content >4% increases hydrolysis over coupling .

- Ethyl acetate enhances reaction rates (log P = 0.68) .

Industrial-Scale Reactions

Large-scale production involves continuous flow reactors for efficiency.

Process Parameters

| Step | Method | Scale (kg) | Purity (%) | Source |

|---|---|---|---|---|

| Esterification | Continuous flow (DMF, DCC) | 50–100 | ≥98 | |

| Deprotection | Hydrogenation (Pd/C, H₂) | 100–200 | ≥99 |

Advantages :

Side Reactions and Challenges

- Racemization : Occurs at high temperatures (>50°C) or prolonged reaction times (e.g., 5% racemization in DMF at 60°C) .

- Hydrolysis Competition : Competing ester hydrolysis reduces yields in aqueous media .

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 2.3 × 10⁻³ | 65.2 |

| Enzymatic Coupling | 1.8 × 10⁻² | 42.1 |

Aplicaciones Científicas De Investigación

Z-L-phenylalanine benzyl ester has a wide range of applications in scientific research, including:

Peptide Synthesis: It is commonly used as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and coupling reactions.

Drug Development: The compound is used as a building block in the synthesis of peptide-based drugs and as a research tool for studying the effects of opioid drugs on the nervous system.

Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mecanismo De Acción

Z-L-phenylalanine benzyl ester exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for these receptors and acts as a potent natural product antagonist and endogenous agonist . The compound’s mechanism of action involves binding to the opioid receptors, leading to modulation of pain signals and other physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Glu (OBzl)-OH: A glutamic acid derivative commonly used in peptide synthesis.

Boc-Asp (OBzl)-Pro-Arg-AMC: A fluorogenic substrate used for protease activity determination.

[(Cys (Bzl)84,Glu (OBzl)85)]CD4 (81-92): A selective inhibitor of HIV-1.

Uniqueness

Z-L-phenylalanine benzyl ester is unique due to its specific structure, which allows it to act as both an antagonist and agonist at opioid receptors. This dual functionality makes it a valuable tool in pain management research and drug development .

Actividad Biológica

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound widely utilized in peptide synthesis and drug development. Its biological activity is primarily linked to its role as a building block in the formation of peptides, influencing various biochemical pathways and cellular processes. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

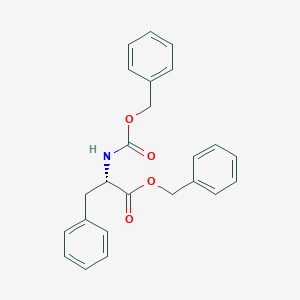

This compound is characterized by the following structure:

- Chemical Formula: C16H17NO2

- Molecular Weight: 255.31 g/mol

The compound features a phenylalanine residue protected by a benzyloxycarbonyl (Z) group, which facilitates selective reactions during peptide synthesis.

This compound acts primarily as a protecting group in peptide synthesis. The mechanism involves:

- Formation of Peptide Bonds: It interacts with other amino acids to form larger peptide chains.

- Enzyme Interactions: The compound can influence enzyme-substrate interactions, impacting biochemical pathways.

- Cellular Effects: It has been shown to affect cell signaling pathways and gene expression, contributing to metabolic processes.

3.1 Enzyme Interaction Studies

This compound has been studied for its role in enzyme interactions. Research indicates that it can modulate enzyme activity, which is crucial for understanding its potential therapeutic applications.

| Enzyme | Effect of this compound | Reference |

|---|---|---|

| Peptidase | Inhibition observed at high concentrations | |

| Kinase | Modulation of activity noted in various assays |

3.2 Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Opioid Receptor Binding: Research involving analogues of endomorphins demonstrated that modifications including this compound can enhance binding affinity to μ-opioid receptors, indicating potential applications in pain management therapies .

- Antimicrobial Activity: In a study examining peptide derivatives, compounds incorporating this compound exhibited moderate to good bioactivity against Gram-negative bacteria and dermatophytes .

4. Pharmacokinetics

The pharmacokinetic profile of this compound suggests variable bioavailability depending on its formulation and route of administration. Key parameters include:

- Absorption: Rapid absorption when used in peptide formulations.

- Distribution: Influenced by the presence of the benzyloxycarbonyl group, which may enhance lipophilicity.

5. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound can vary with dosage:

| Dosage (mg/kg) | Observed Effect | Reference |

|---|---|---|

| 5 | Minimal effect on behavior | |

| 10 | Significant increase in pain threshold |

6. Conclusion

This compound serves as an essential compound in peptide synthesis with notable biological activities that extend beyond mere structural roles. Its ability to modulate enzyme activity and influence cellular processes positions it as a valuable tool in drug development and biochemical research.

Propiedades

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating Z-Phe-OBzl within the structure of the investigated chemotactic formylpeptide analogues?

A1: The research paper primarily focuses on the synthesis and biological activity of a novel cyclic analogue of the chemotactic peptide formyl-methionine-leucine-phenylalanine-methyl ester (fMLF-OMe). The specific role and properties of this compound are not explicitly discussed in this study. The authors utilize the linear peptide formyl-methionine-lysine(Z)-phenylalanine-benzyl ester (For-Met-Lys(Z)-Phe-OBzl), where this compound represents the C-terminal protected phenylalanine residue, as a structurally related compound for comparison in activity assays. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.